molecular formula C10H19NO3 B3052238 L-Valine, N-(3-methyl-1-oxobutyl)- CAS No. 39741-06-5

L-Valine, N-(3-methyl-1-oxobutyl)-

Cat. No.: B3052238
CAS No.: 39741-06-5
M. Wt: 201.26 g/mol
InChI Key: OPJHQXJQYXRMGN-VIFPVBQESA-N
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Description

L-Valine, N-(3-methyl-1-oxobutyl)- is a derivative of the amino acid L-Valine This compound is characterized by the presence of a 3-methyl-1-oxobutyl group attached to the nitrogen atom of L-Valine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Valine, N-(3-methyl-1-oxobutyl)- typically involves the reaction of L-Valine with 3-methyl-1-oxobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of L-Valine, N-(3-methyl-1-oxobutyl)- may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: L-Valine, N-(3-methyl-1-oxobutyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

L-Valine, N-(3-methyl-1-oxobutyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of L-Valine, N-(3-methyl-1-oxobutyl)- involves its interaction with specific molecular targets and pathways. The compound can be incorporated into proteins, influencing their structure and function. It may also modulate enzymatic activity and participate in metabolic pathways, affecting cellular processes and overall organismal physiology.

Comparison with Similar Compounds

L-Valine, N-(3-methyl-1-oxobutyl)- can be compared with other similar compounds such as:

    L-Leucine, N-(3-methyl-1-oxobutyl)-: Similar structure but with a different amino acid backbone.

    L-Isoleucine, N-(3-methyl-1-oxobutyl)-: Another similar compound with a different amino acid backbone.

    L-Valine, N-(2-methyl-1-oxobutyl)-: Differing in the position of the methyl group on the oxobutyl chain.

Uniqueness: L-Valine, N-(3-methyl-1-oxobutyl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its unique structure allows it to participate in specific reactions and pathways that may not be accessible to other similar compounds.

Properties

IUPAC Name

(2S)-3-methyl-2-(3-methylbutanoylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-6(2)5-8(12)11-9(7(3)4)10(13)14/h6-7,9H,5H2,1-4H3,(H,11,12)(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJHQXJQYXRMGN-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)N[C@@H](C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563353
Record name N-(3-Methylbutanoyl)-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39741-06-5
Record name N-(3-Methylbutanoyl)-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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